molecular formula C14H21N3O5 B107084 tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate CAS No. 914377-34-7

tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate

Cat. No.: B107084
CAS No.: 914377-34-7
M. Wt: 311.33 g/mol
InChI Key: MEQJVDMERVUSFW-UHFFFAOYSA-N
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Description

tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C14H21N3O5 and a molecular weight of 311.338 g/mol . This compound is notable for its use in various chemical and biological applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-hydroxypyrimidine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate involves its role as a protecting group. The tert-butoxycarbonyl (Boc) group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate can be compared with other similar compounds such as:

    tert-butyl N-[(tert-butoxy)carbonyl]-N-(6-hydroxypyrimidin-2-yl)carbamate: Similar structure but with a hydroxyl group at a different position on the pyrimidine ring.

    tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxy-1,2,4-triazol-3-yl)carbamate: Contains a triazole ring instead of a pyrimidine ring.

    tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxybenzimidazol-2-yl)carbamate: Features a benzimidazole ring instead of a pyrimidine ring.

These compounds share similar protecting group functionalities but differ in their heterocyclic cores, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

tert-butyl N-(5-hydroxypyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5/c1-13(2,3)21-11(19)17(12(20)22-14(4,5)6)10-15-7-9(18)8-16-10/h7-8,18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQJVDMERVUSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C=N1)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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